

Quantification of 6,7,4'-Trihydroxy-3-methoxyflavone in biological samples.

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Compound of Interest

Compound Name: 6,7,4'-Trihydroxy-3-methoxyflavone

CAS No.: 159506-37-3

Cat. No.: B11832698

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Application Note & Protocol

A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 6,7,4'-Trihydroxy-3-methoxyflavone (Cirsimaritin) in Human Plasma and Urine

Abstract

This application note presents a robust and highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of **6,7,4'-Trihydroxy-3-methoxyflavone**, also known as Cirsimaritin, in human plasma and urine. Cirsimaritin is a bioactive flavonoid with demonstrated anti-inflammatory and anti-proliferative properties, making it a compound of significant interest in pharmacological and drug development studies.[1][2] Accurate quantification in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and

excretion (ADME). The described methodology employs a simple protein precipitation for plasma samples and a solid-phase extraction (SPE) with enzymatic hydrolysis for urine samples, ensuring high recovery and minimal matrix effects. The method was validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4] This protocol provides researchers, scientists, and drug development professionals with a reliable tool for preclinical and clinical investigations of Cirsimaritin.

Introduction

6,7,4'-Trihydroxy-3-methoxyflavone (Cirsimaritin) is a naturally occurring O-methylated flavone found in various medicinal plants.[5] Its diverse biological activities, including potential anticancer effects, make it a promising candidate for therapeutic development.[6] To translate these findings into clinical applications, a thorough understanding of its behavior in vivo is required. Pharmacokinetic (PK) studies, which rely on the accurate measurement of the drug's concentration over time in biological fluids, are fundamental to this process.[7]

The primary challenges in bioanalysis are the complexity of the matrices (e.g., plasma, urine) and the typically low concentrations of the analyte.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such applications due to its superior sensitivity, selectivity, and speed.[3]

This guide details a complete, validated workflow for quantifying Cirsimaritin. We explain the rationale behind key procedural choices, such as the selection of sample preparation techniques for different matrices and the optimization of chromatographic conditions, to provide a method that is not only precise but also practical for high-throughput analysis.

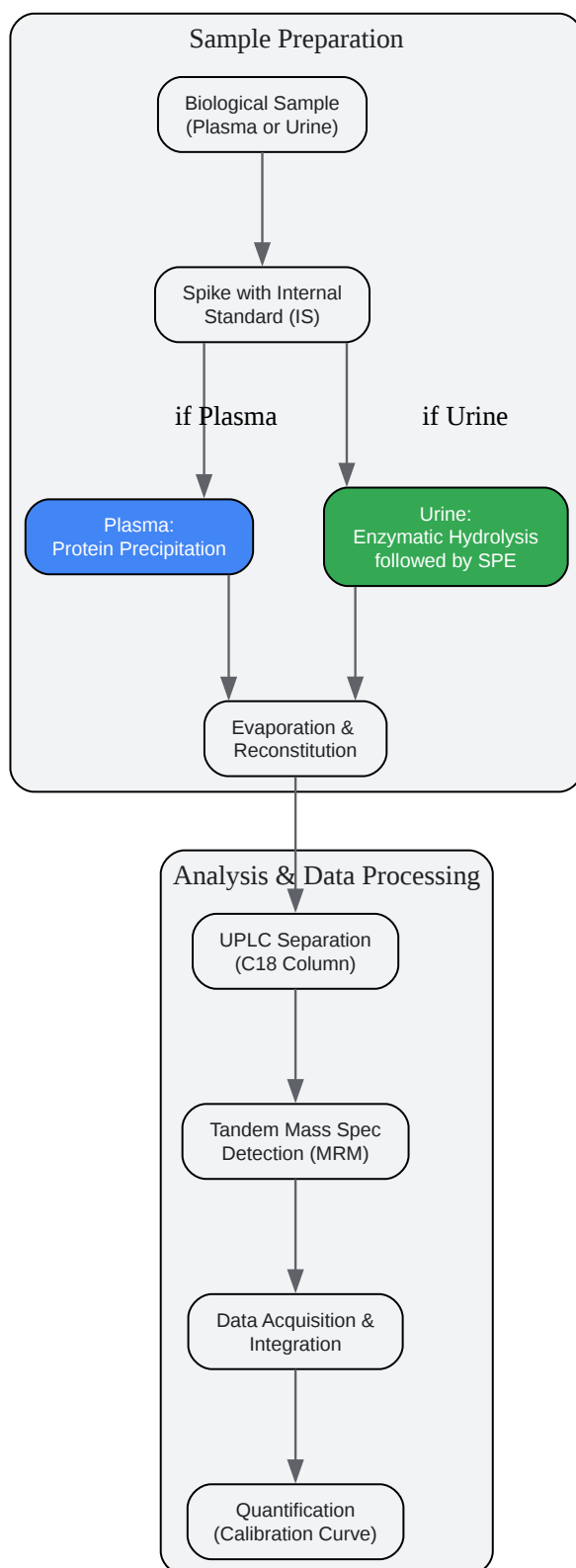
Chemical Structure and Properties of Cirsimaritin:

- Systematic Name: 2-(4-Hydroxyphenyl)-6,7-dihydroxy-3-methoxy-4H-chromen-4-one
- Molecular Formula: C₁₆H₁₂O₆
- Molecular Weight: 300.26 g/mol

- Key Features: A flavonoid backbone with hydroxyl and methoxy functional groups that influence its polarity, metabolism, and analytical behavior.

Methodological Workflow

The overall analytical process is designed for efficiency and accuracy, moving from sample collection to final data analysis. The workflow ensures the removal of interfering substances and precise quantification of the target analyte.



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Caption: High-level experimental workflow for Cirsimaritin quantification.

Materials, Reagents, and Instrumentation

Chemicals and Reagents

- Cirsimaritin reference standard ($\geq 98\%$ purity)
- Apigenin (Internal Standard, IS, $\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 M Ω ·cm)
- β -glucuronidase/sulfatase (from *Helix pomatia*)[9]
- Sodium acetate buffer (1 M, pH 5.0)
- Human plasma and urine (drug-free, sourced from an accredited biobank)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc)

Instrumentation

- UPLC System: Waters ACQUITY UPLC I-Class or equivalent
- Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
- Analytical Column: ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
- Nitrogen evaporator, centrifuge, vortex mixer, analytical balance.

Experimental Protocols

Preparation of Standard Solutions

- **Stock Solutions (1 mg/mL):** Accurately weigh 10 mg of Cirsimaritin and Apigenin (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
- **Working Solutions:** Prepare serial dilutions of the Cirsimaritin stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
- **IS Working Solution (100 ng/mL):** Dilute the Apigenin stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and QC Samples

- Spike 95 µL of blank biological matrix (plasma or urine) with 5 µL of the appropriate Cirsimaritin working solution to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Prepare QC samples similarly at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC (e.g., 1, 3, 80, 800 ng/mL).

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

Causality: Protein Precipitation (PPT) using a cold organic solvent like acetonitrile is a rapid and effective method for removing the majority of proteins from plasma.^[10] This single-step process is ideal for high-throughput analysis, balancing cleanliness with speed and cost-effectiveness.

- **Aliquot:** Transfer 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- **Spike IS:** Add 10 µL of the IS working solution (100 ng/mL Apigenin).
- **Precipitate:** Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
- **Centrifuge:** Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
- Analyze: Transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Urine Sample Preparation (SPE with Enzymatic Hydrolysis)

Causality: In urine, flavonoids are often present as glucuronide and sulfate conjugates, which are more water-soluble.^{[11][12]} Enzymatic hydrolysis with β-glucuronidase/sulfatase is a critical step to cleave these conjugates, allowing for the measurement of total Cirsimaritin (aglycone). Solid-Phase Extraction (SPE) is then used to concentrate the analyte and remove salts and other polar interferences, resulting in a much cleaner extract than PPT.^[13]

- Aliquot: Transfer 100 µL of urine sample into a 1.5 mL microcentrifuge tube.
- Spike IS: Add 10 µL of the IS working solution.
- Hydrolysis: Add 50 µL of 1 M sodium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase/sulfatase enzyme solution. Vortex and incubate at 37°C for 2 hours.^[9]
- Stop Reaction: Add 200 µL of 2% formic acid in water to stop the enzymatic reaction and prepare the sample for SPE.
- SPE Cleanup:
 - Condition: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load: Load the entire sample mixture onto the cartridge.
 - Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
 - Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

- Evaporate & Reconstitute: Follow steps 6-8 from the plasma protocol.

UPLC-MS/MS Conditions

Causality: A reversed-phase C18 column is used as it effectively retains moderately nonpolar compounds like flavonoids.[14] A gradient elution starting with a high aqueous phase allows for the elution of polar interferences first, followed by a gradual increase in organic solvent to elute the analyte and IS. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in positive ESI mode.

Parameter	Condition
UPLC System	Waters ACQUITY UPLC I-Class
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Column Temp.	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Gradient Elution	Time (min)
0.0	
0.5	
2.5	
3.5	
3.6	
4.5	
Mass Spectrometer	Waters Xevo TQ-S micro
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temp.	150°C
Desolvation Temp.	500°C
Data Acquisition	Multiple Reaction Monitoring (MRM)
MRM Transitions	Compound
Cirsimaritin	
Apigenin (IS)	

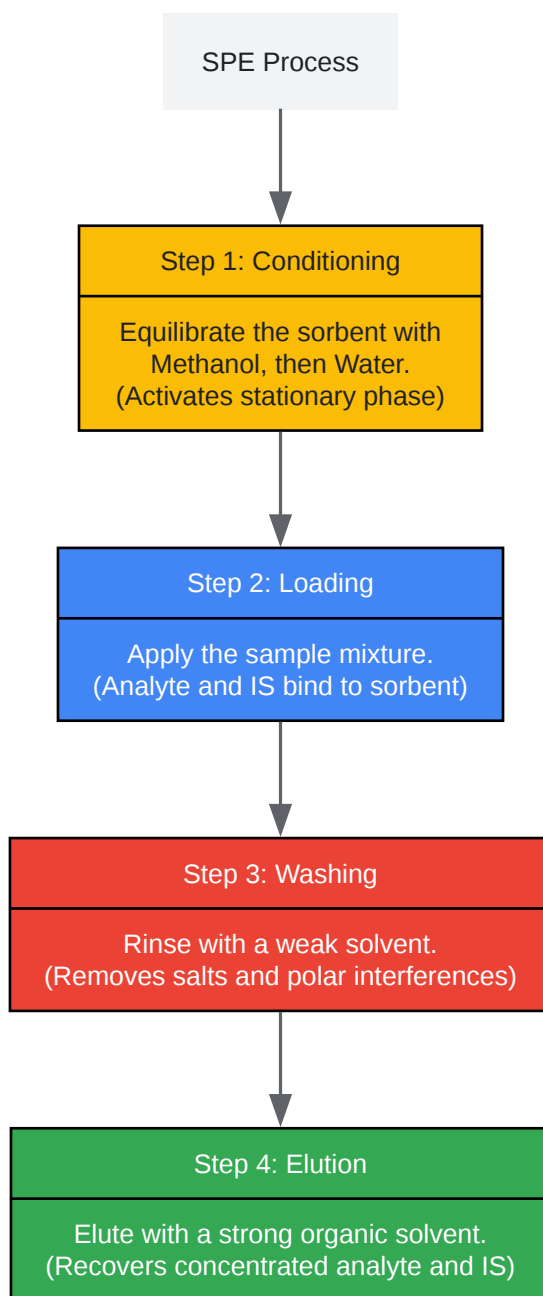
Method Validation Summary

The method was validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[4][7] All parameters met the pre-defined acceptance criteria.

Validation Parameter	Acceptance Criteria (FDA/ICH)	Result
Linearity (r^2)	≥ 0.99	> 0.998 for both matrices
Range	-	1 - 1000 ng/mL
LLOQ	S/N ≥ 5 ; Accuracy $\pm 20\%$; Precision $\leq 20\%$	1 ng/mL
Accuracy (Intra- & Inter-day)	Within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)	89.5% - 108.2%
Precision (Intra- & Inter-day)	$\leq 15\%$ CV ($\leq 20\%$ at LLOQ)	< 11.5%
Recovery (Plasma & Urine)	Consistent, precise, and reproducible	> 85% for Cirsimaritin; > 90% for IS
Matrix Effect	CV of IS-normalized factor $\leq 15\%$	8.2% (Plasma); 10.5% (Urine)
Stability		
Freeze-Thaw (3 cycles)	%Bias within $\pm 15\%$	Stable
Short-Term (24h, RT)	%Bias within $\pm 15\%$	Stable
Post-Preparative (48h, 4°C)	%Bias within $\pm 15\%$	Stable
Long-Term (90 days, -80°C)	%Bias within $\pm 15\%$	Stable

Visualization of Key Concepts

Understanding and controlling for matrix effects is paramount in LC-MS bioanalysis. The following diagram illustrates the principle of Solid-Phase Extraction (SPE), a technique used here to produce a clean urine extract, thereby minimizing matrix interference.



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Caption: The four-step process of Solid-Phase Extraction (SPE).

Conclusion

This application note describes a validated, high-performance UPLC-MS/MS method for the quantification of **6,7,4'-Trihydroxy-3-methoxyflavone** (Cirsimaritin) in human plasma and urine. The distinct sample preparation protocols for plasma (protein precipitation) and urine

(enzymatic hydrolysis followed by SPE) are optimized for their respective matrices, providing reliable and reproducible results. The method meets the stringent requirements of regulatory guidelines for bioanalytical validation and is suitable for supporting pharmacokinetic and clinical studies in drug development.

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